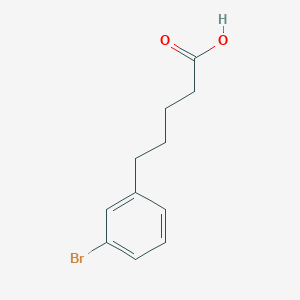

5-(3-bromophenyl)pentanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXZWOVJAKICNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470516 | |

| Record name | 5-(3-bromophenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857480-35-4 | |

| Record name | 5-(3-bromophenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Bromophenyl)pentanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-bromophenyl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-(3-bromophenyl)pentanoic acid. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and general characteristics of similar chemical entities to provide a broader context for researchers. All quantitative data is summarized in clear, tabular formats, and a proposed experimental workflow for its synthesis is provided.

Core Chemical Properties

This compound is a halogenated derivative of pentanoic acid. Its core structure consists of a pentanoic acid chain substituted with a 3-bromophenyl group at the 5-position.

| Identifier | Value | Reference |

| CAS Number | 857480-35-4 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are scarce. The table below includes a mix of available experimental data and computationally predicted values to offer a preliminary assessment of its characteristics.

| Property | Value | Type | Reference |

| Boiling Point | 86 °C at 27 Torr | Experimental | |

| XLogP3 | 3.3 | Predicted | [1] |

| Hydrogen Bond Donors | 1 | Predicted | [1] |

| Hydrogen Bond Acceptors | 2 | Predicted | [1] |

| Topological Polar Surface Area | 37.3 Ų | Predicted | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound. This is a hypothetical pathway and would require experimental validation.

Caption: Proposed synthetic workflow for this compound.

Spectral Data Analysis (Predicted)

No experimental spectra (NMR, IR, MS) for this compound are currently available. The following information is based on general spectral characteristics of carboxylic acids and aromatic bromo compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, likely in the range of 7.0-7.5 ppm. The aliphatic protons of the pentanoic acid chain would appear further upfield. The methylene group adjacent to the carboxylic acid (α-protons) would be the most deshielded of the aliphatic protons, likely appearing around 2.2-2.5 ppm. The acidic proton of the carboxyl group would be a broad singlet, typically downfield, above 10 ppm.

-

¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The aromatic carbons would appear between 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very strong absorptions:

-

A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch between 1700 and 1725 cm⁻¹. Additionally, C-H stretching from the aromatic ring and aliphatic chain would be observed around 2850-3100 cm⁻¹, and the C-Br stretch would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 256 and [M+2]⁺ at m/z 258 with nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Biological Activity and Drug Development Potential

There is currently no published research detailing the biological activity or signaling pathway involvement of this compound. However, related bromophenyl-containing compounds have been investigated for various therapeutic applications, suggesting that this molecule could serve as a scaffold or intermediate in drug discovery programs. Further screening and biological evaluation are necessary to determine its pharmacological profile.

Conclusion

This technical guide consolidates the currently available chemical information for this compound. While foundational data such as its molecular formula and a single experimental boiling point are known, a significant portion of its physicochemical and spectral properties remains to be experimentally determined. The provided synthetic workflow offers a logical starting point for its preparation. Future research should focus on the experimental validation of its properties and the exploration of its potential biological activities to fully characterize this compound for its utility in research and drug development.

References

An In-depth Technical Guide to 5-(3-bromophenyl)pentanoic acid (CAS: 857480-35-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-bromophenyl)pentanoic acid, a valuable chemical intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available physicochemical data, outlines a detailed potential synthetic protocol, and explores its application as a precursor in the synthesis of biologically active molecules.

Chemical and Physical Properties

This compound is a substituted fatty acid that is commercially available, typically for research and development purposes. Its physical form can vary from a colorless to yellow liquid or a semi-solid to solid substance.[1] It is recommended to be stored in a dry, sealed container at room temperature.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 857480-35-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][3][5] |

| Molecular Weight | 257.12 g/mol | [2][5][6] |

| IUPAC Name | This compound | [1][5] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | [1] |

| Purity | Typically ≥95% | [1][3] |

| Storage | Sealed in dry, room temperature | [1][2] |

| InChI Key | NKXZWOVJAKICNE-UHFFFAOYSA-N | [1][5] |

| SMILES | C1=CC(=CC(=C1)Br)CCCCC(=O)O | [5] |

Computed Properties

The following data has been computed by PubChem.

| Property | Value |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 256.00989 Da |

| Monoisotopic Mass | 256.00989 Da |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 14 |

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme

Caption: Proposed synthesis of this compound via Grignard carboxylation.

Detailed Experimental Protocol

Materials:

-

1-bromo-3-(4-bromobutyl)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of nitrogen.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of 1-bromo-3-(4-bromobutyl)benzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. A small crystal of iodine may be added if the reaction does not start.

-

Once the reaction has initiated (as evidenced by gentle refluxing), the remaining solution of the aryl halide is added at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

Finely crushed dry ice is added in small portions to the vigorously stirred Grignard solution. A large excess of dry ice should be used.

-

The reaction mixture is stirred until it warms to room temperature and the excess dry ice has sublimed.

-

-

Acidic Work-up and Extraction:

-

The reaction mixture is carefully quenched by the slow addition of cold 1 M HCl solution.

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution.

-

The aqueous bicarbonate layer is collected and acidified with concentrated HCl until a precipitate forms.

-

The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. If no precipitate forms, the acidified aqueous layer is extracted with diethyl ether.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

-

Application in the Synthesis of Bioactive Molecules

While this compound itself is not reported to have significant biological activity, its structure makes it a valuable precursor for the synthesis of more complex molecules with therapeutic potential. The presence of both a carboxylic acid and a bromo-functionalized phenyl ring allows for a variety of chemical modifications.

A notable application is in the synthesis of novel anticancer agents. For instance, derivatives of 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine have been synthesized and shown to exhibit anticancer activity.[7] The following workflow illustrates a plausible synthetic route to these triazole analogs, where a derivative of this compound could serve as a key intermediate.

Synthetic Workflow for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Caption: Plausible synthetic route to 1,2,4-triazole anticancer analogs.

Safety Information

This compound is a chemical substance that should be handled with care in a laboratory setting.

Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is essential to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound, CAS number 857480-35-4, is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. While detailed studies on the biological activity of this specific compound are limited, its utility as a building block for creating more complex, biologically active molecules, such as anticancer agents, is evident. The synthetic protocol outlined in this guide provides a practical approach for its preparation in a laboratory setting. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4433160A - Process for producing α-arylalkanoic acid ester - Google Patents [patents.google.com]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

An In-depth Guide to the Physicochemical Properties of 5-(3-bromophenyl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of 5-(3-bromophenyl)pentanoic acid, a compound of interest in various research and development applications. The accurate determination of molecular weight is fundamental for a wide range of experimental procedures, including stoichiometry calculations, solution preparation, and analytical characterization. This document presents the molecular formula and the calculated molecular weight based on the standard atomic weights of its constituent elements.

Molecular Weight Data

The molecular weight of a compound is a critical parameter derived from its molecular formula and the atomic weights of its elements. The table below summarizes the elemental composition and the resulting molecular weight of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol [1][2][3][4] |

| Exact Mass | 256.00989 Da[2][3] |

The molecular formula indicates that each molecule of this compound contains 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms. The molecular weight is calculated by summing the atomic weights of these elements.[5][6] The standard atomic weight of carbon is approximately 12.011 u, hydrogen is approximately 1.008 u, bromine is approximately 79.904 u, and oxygen is approximately 15.999 u.[7][8][9][10][11][12][13][14]

Methodology for Molecular Weight Determination

The determination of the molecular weight of this compound is a foundational calculation based on its molecular formula, C₁₁H₁₃BrO₂. The process involves the summation of the atomic weights of all constituent atoms within the molecule.

Experimental Protocol:

-

Identification of Molecular Formula: The molecular formula was first established as C₁₁H₁₃BrO₂ through analytical techniques such as mass spectrometry and elemental analysis.

-

Determination of Atomic Weights: The standard atomic weights of the constituent elements were obtained from the International Union of Pure and Applied Chemistry (IUPAC).

-

Calculation of Molecular Weight: The molecular weight (MW) was calculated using the following equation: MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of O atoms × Atomic Weight of O) MW = (11 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 15.999) MW = 132.121 + 13.104 + 79.904 + 31.998 MW = 257.127 g/mol

The calculated value is consistent with the molecular weight data available in chemical databases.[1][2][3][4][18]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its molecular formula and the atomic weights of its constituent elements.

References

- 1. This compound | 857480-35-4 [chemicalbook.com]

- 2. This compound | C11H13BrO2 | CID 11680443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-phenylpentanoic acid | C11H13BrO2 | CID 22471988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 857480-35-4|this compound|BLD Pharm [bldpharm.com]

- 5. quora.com [quora.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. byjus.com [byjus.com]

- 13. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Oxygen, atomic [webbook.nist.gov]

- 15. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 17. princeton.edu [princeton.edu]

- 18. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide on the Solubility of 5-(3-bromophenyl)pentanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-(3-bromophenyl)pentanoic acid, a compound of interest in various research and development sectors. Understanding the solubility of this molecule is fundamental for its application in chemical synthesis, formulation development, and biological assays. This document outlines the predicted solubility based on its chemical structure, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar and non-polar characteristics. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, which contributes to its solubility in polar solvents. Conversely, the bromophenyl ring and the pentyl chain are non-polar, favoring solubility in organic solvents.

Carboxylic acids are generally soluble in less polar solvents like ether and alcohol[1]. Their solubility in water decreases as the length of the carbon chain increases[2][3][4]. Given the significant non-polar component of this compound, it is expected to exhibit limited solubility in water but greater solubility in common organic solvents.

Qualitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Polarity | Predicted Solubility of this compound |

| Methanol | CH₃OH | 32.04 | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | 46.07 | Polar Protic | Soluble |

| Acetone | C₃H₆O | 58.08 | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Moderately Polar | Soluble |

| Toluene | C₇H₈ | 92.14 | Non-polar | Moderately Soluble |

| Hexane | C₆H₁₄ | 86.18 | Non-polar | Sparingly Soluble to Insoluble |

| Water | H₂O | 18.02 | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dry solid.

-

The mass of the dissolved solid can be calculated by the difference in weight.

-

Solubility can then be expressed in g/L or other appropriate units.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Analyze the diluted sample using the same method as the standards.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Data Presentation:

All quantitative data should be summarized in a structured table, including the solvent, temperature, and the determined solubility with appropriate units (e.g., g/L, mg/mL, mol/L).

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

Spectroscopic Profile of 5-(3-bromophenyl)pentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(3-bromophenyl)pentanoic acid, a compound of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific molecule, this document combines the available experimental data with predicted spectroscopic values and expected fragmentation patterns to offer a thorough analytical profile. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol .[1] The structure consists of a pentanoic acid chain attached to a brominated phenyl ring at the 3-position.

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

A published experimental value for the aromatic protons of this compound is available. The predicted chemical shifts for the remaining protons are also provided in the table below.

| Protons (See Structure Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on COOH | ~12.0 | Singlet (broad) | 1H |

| Aromatic H | 7.34 – 7.30 (experimental) | Multiplet | 2H |

| Aromatic H | ~7.1 | Multiplet | 2H |

| -CH₂- (alpha to COOH) | ~2.4 | Triplet | 2H |

| -CH₂- (alpha to ring) | ~2.6 | Triplet | 2H |

| -CH₂- (beta and gamma) | ~1.7 | Multiplet | 4H |

¹³C NMR (Carbon NMR)

No experimental ¹³C NMR data has been found in the literature. The following table presents the predicted chemical shifts.

| Carbon (See Structure Diagram) | Predicted Chemical Shift (δ, ppm) |

| C=O | ~179 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | ~128-132 |

| Aromatic C-alkyl | ~144 |

| -CH₂- (alpha to COOH) | ~34 |

| -CH₂- (alpha to ring) | ~35 |

| -CH₂- (beta to COOH) | ~24 |

| -CH₂- (gamma to COOH) | ~31 |

Infrared (IR) Spectroscopy

No experimental IR spectrum is readily available. The expected characteristic absorption bands based on the functional groups present are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2950-2850 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1475 | C=C (Aromatic) | Stretching |

| ~1300 | C-O (Carboxylic Acid) | Stretching |

| ~920 (broad) | O-H (Carboxylic Acid) | Out-of-plane bend |

| ~780, ~690 | C-H (Aromatic) | Out-of-plane bend |

| ~600-500 | C-Br | Stretching |

Mass Spectrometry (MS)

The expected mass spectrum of this compound under electron ionization (EI) would show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by an M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z 256 and 258 (due to Br isotopes).

-

Loss of H₂O: [M-18]⁺

-

Loss of COOH: [M-45]⁺

-

McLafferty Rearrangement: A significant peak at m/z 60 is possible.

-

Benzylic cleavage: Fragmentation of the alkyl chain can lead to various smaller ions.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous magnetic field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Perform baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the solid sample (typically in the microgram range) into the ion source via a direct insertion probe.

-

Ionization:

-

Heat the probe to volatilize the sample into the gas phase within the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The detector generates a signal proportional to the abundance of each ion.

-

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the labeled structure of the target molecule.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Labeled structure of this compound for spectral correlation.

References

Synthesis of 5-(3-bromophenyl)pentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-bromophenyl)pentanoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a lipophilic bromophenyl group and a carboxylic acid moiety, allows for diverse chemical modifications, making it a versatile scaffold for the design of novel therapeutics. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on starting materials, detailed experimental protocols, and quantitative data to aid in laboratory-scale synthesis and process optimization.

Core Synthetic Strategy: The Malonic Ester Synthesis

The most common and reliable method for the synthesis of this compound is the malonic ester synthesis. This classical approach offers a high degree of control and generally provides good yields. The overall synthetic pathway involves three key stages:

-

Preparation of an Alkylating Agent: Synthesis of a suitable 3-(3-bromophenyl)propyl halide.

-

Alkylation: Nucleophilic substitution of the halide with the enolate of diethyl malonate.

-

Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the final carboxylic acid.

A detailed breakdown of each step is provided below.

Stage 1: Preparation of 1-bromo-3-(3-bromophenyl)propane

The synthesis of the key alkylating agent, 1-bromo-3-(3-bromophenyl)propane, begins with the reduction of 3-(3-bromophenyl)propionic acid to the corresponding alcohol, followed by bromination.

Step 1.1: Reduction of 3-(3-bromophenyl)propionic acid to 3-(3-bromophenyl)propan-1-ol

The carboxylic acid is reduced to the primary alcohol using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF).

Diagram of the reduction of 3-(3-bromophenyl)propionic acid.

Experimental Protocol:

To a solution of 3-(3-bromophenyl)propionic acid (10.0 g, 43.7 mmol) in anhydrous tetrahydrofuran (THF, 150 mL), 1.0 M BH₃·THF (150 mL, 150 mmol) is added via an addition funnel. The reaction mixture is then refluxed for 18 hours. After cooling, the reaction is quenched by the addition of water (100 mL) followed by 1N HCl (300 mL). The aqueous solution is saturated with sodium chloride and extracted with ethyl acetate. The combined organic extracts are washed with brine and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography (eluting with ethyl acetate in hexane) to yield 3-(3-bromophenyl)propan-1-ol.[1]

Step 1.2: Bromination of 3-(3-bromophenyl)propan-1-ol

The primary alcohol is converted to the corresponding alkyl bromide. A common method for this transformation is treatment with phosphorus tribromide (PBr₃).

Diagram of the bromination of 3-(3-bromophenyl)propan-1-ol.

Experimental Protocol (General):

3-(3-bromophenyl)propan-1-ol is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane, and the solution is cooled in an ice bath. Phosphorus tribromide (approximately 0.33-0.5 equivalents) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield crude 1-bromo-3-(3-bromophenyl)propane, which can be purified by vacuum distillation.

Stage 2: Alkylation of Diethyl Malonate

The synthesized 1-bromo-3-(3-bromophenyl)propane is used to alkylate diethyl malonate in the presence of a base.

Diagram of the alkylation of diethyl malonate.

Experimental Protocol:

Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate (1.0 equivalent) is added dropwise at room temperature. The mixture is stirred for a period to ensure complete formation of the enolate. Then, 1-bromo-3-(3-bromophenyl)propane (1.0 equivalent) is added, and the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude diethyl 2-(3-(3-bromophenyl)propyl)malonate.

Stage 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the diethyl ester to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the target this compound.

Diagram of the hydrolysis and decarboxylation step.

Experimental Protocol:

The crude diethyl 2-(3-(3-bromophenyl)propyl)malonate is refluxed with a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, for several hours to hydrolyze the ester groups.[2] The resulting solution is cooled and acidified with a strong acid, such as concentrated hydrochloric acid, which protonates the carboxylate groups and promotes decarboxylation upon heating. The mixture is heated until carbon dioxide evolution ceases. After cooling, the product is extracted with an organic solvent like diethyl ether. The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound. The crude product can be purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the malonic ester synthesis of this compound, based on literature values for similar reactions.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |

| Reduction | 3-(3-bromophenyl)propionic acid | 3-(3-bromophenyl)propan-1-ol | ~100 (crude) | [1] |

| Alkylation | Diethyl malonate and alkyl halide | Alkylated diethyl malonate | 60-80 | General Malonic Ester Synthesis |

| Hydrolysis & Decarboxylation | Alkylated diethyl malonate | Substituted carboxylic acid | 70-90 | General Malonic Ester Synthesis |

Alternative Synthetic Routes

While the malonic ester synthesis is a robust method, other synthetic strategies can also be employed to produce this compound. These alternatives may be advantageous depending on the availability of starting materials and desired scale of production.

Wittig Reaction

A Wittig reaction between 3-bromobenzaldehyde and a suitable phosphonium ylide containing a four-carbon chain with a protected carboxylic acid can be a viable route. The resulting alkene would then be reduced to afford the final product.

Diagram of the Wittig reaction pathway.

// Node styles start [label="3-Bromobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ylide [label="Phosphonium Ylide\n(4-carboxybutyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Alkene Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Wittig Reaction"]; ylide -> intermediate; intermediate -> product [label="Reduction"]; }

Wittig reaction approach to the target molecule.

This approach offers the advantage of building the carbon chain in a convergent manner.

Reformatsky Reaction

The Reformatsky reaction provides another avenue, typically involving the reaction of an α-haloester with a carbonyl compound in the presence of zinc. In this case, 3-bromobenzaldehyde could be reacted with an ester of 4-bromobutanoic acid. The resulting β-hydroxy ester would then require dehydration and reduction to yield the final product.

Diagram of the Reformatsky reaction pathway.

// Node styles start_aldehyde [label="3-Bromobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; start_ester [label="Ethyl 4-bromobutanoate\n+ Zinc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="β-Hydroxy Ester", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_aldehyde -> intermediate [label="Reformatsky Reaction"]; start_ester -> intermediate; intermediate -> final_product [label="Dehydration &\nReduction"]; }

Reformatsky reaction approach to the target molecule.

Grignard Reaction

A Grignard reagent prepared from a suitable 3-bromophenyl halide could be reacted with a cyclic ester such as γ-butyrolactone. This would open the lactone ring and, after workup, provide the desired carboxylic acid.

Diagram of the Grignard reaction pathway.

// Node styles grignard [label="3-Bromophenylmagnesium\nbromide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lactone [label="γ-Butyrolactone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges grignard -> product [label="Nucleophilic Acyl\nSubstitution"]; lactone -> product; }

Grignard reaction approach to the target molecule.

This method offers a potentially shorter synthetic route if the Grignard reagent is readily accessible.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the malonic ester synthesis being a particularly well-established and versatile method. This guide provides detailed experimental protocols and quantitative data for the primary synthetic pathway, as well as an overview of viable alternative approaches. Researchers and drug development professionals can leverage this information to select the most appropriate synthetic strategy based on their specific needs, available resources, and desired scale of production. Careful optimization of reaction conditions will be crucial for maximizing yields and purity of the final product.

References

An In-Depth Technical Guide to the Research Applications of 5-(3-bromophenyl)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-bromophenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid chain attached to a brominated phenyl ring. Its structure presents a versatile scaffold for chemical modification, making it a valuable building block in medicinal chemistry and drug discovery. The presence of the bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the synthesis of a diverse library of derivatives. The carboxylic acid functional group provides a handle for amide bond formation and other modifications. This guide explores the potential research applications of this compound, focusing on its role as a precursor for novel therapeutic agents, and provides detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| CAS Number | 857480-35-4 | [2] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents like DMSO and ethanol | Inferred |

| pKa | Not specified (estimated to be around 4-5) |

Synthesis of this compound

While a specific literature protocol for the synthesis of this compound was not identified in the search, a general and robust synthetic route can be proposed based on established organic chemistry principles. One common method involves the Grignard reaction of a suitable brominated precursor followed by carboxylation.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

A more direct, plausible synthesis could involve a palladium-catalyzed cross-coupling reaction, such as a reductive Heck reaction, between 3-bromoiodobenzene and a suitable pentenoic acid derivative, followed by reduction of the double bond.[3]

Note: The precise reaction conditions, including catalyst, base, solvent, and temperature, would require optimization.

Potential Research Applications

The primary research application of this compound lies in its use as a versatile scaffold for the synthesis of novel, biologically active molecules, particularly in the field of oncology.

Precursor for Anticancer Agents

The "5-(3-bromophenyl)" core is a key structural motif in a series of N-aryl-4H-1,2,4-triazol-3-amine analogs that have demonstrated significant anticancer activity.[4] These compounds are synthesized from a related starting material, 3-bromobenzonitrile, highlighting the potential of the 5-(3-bromophenyl) moiety in generating compounds with antiproliferative effects. The pentanoic acid chain of the title compound offers a convenient point of attachment for various heterocyclic systems, such as triazoles, oxadiazoles, and pyrazoles, which are known pharmacophores in anticancer drug design.

Logical Workflow for Derivative Synthesis and Evaluation:

Caption: Workflow for anticancer drug discovery.

Tool for Chemical Biology and Target Identification

The bromine atom in this compound serves as a versatile handle for further chemical modifications through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups, including aryl, heteroaryl, and vinyl substituents, thereby enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

-

Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl and heteroaryl groups.[5][6][7][8]

-

Heck Reaction: Reaction with alkenes can be used to introduce vinyl groups, which can be further functionalized.[9][10][11][12]

These reactions can be used to synthesize probes for target identification and validation studies.

Illustrative Suzuki Coupling Reaction:

Caption: Suzuki coupling of this compound.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

This protocol is adapted from the standard NCI-60 screening methodology to evaluate the anticancer activity of derivatives of this compound.[13][14][15][16][17]

Objective: To determine the in vitro anticancer activity of test compounds against a panel of 60 human cancer cell lines.

Materials:

-

NCI-60 cell line panel

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris buffer

Procedure:

-

Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.

-

Time Zero Plates: Fix two plates for each cell line with TCA to determine the cell count at the time of drug addition (Tz).

-

Drug Addition: Add the test compounds at various concentrations (typically a 5-log dilution series) to the remaining plates. Include a no-drug control.

-

Incubation: Incubate the plates for 48 hours.

-

Cell Staining:

-

Terminate the assay by adding cold TCA and incubating for 60 minutes at 4°C.

-

Wash the plates with water and air dry.

-

Stain with SRB solution for 10 minutes at room temperature.

-

Wash with 1% acetic acid to remove unbound dye and air dry.

-

-

Data Acquisition: Solubilize the bound dye with Tris buffer and measure the optical density at 515 nm.

Data Analysis: The percentage growth is calculated at each drug concentration level. From this, the following parameters can be determined:

-

GI₅₀: The drug concentration resulting in a 50% reduction in the net protein increase.[16]

-

TGI: The drug concentration resulting in total growth inhibition.[16]

-

LC₅₀: The drug concentration causing a 50% reduction in the protein of the treated cells at the end of the incubation period compared to the start.[16]

Table 2: Representative Anticancer Activity Data for a Hypothetical Derivative

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| Leukemia | |||

| CCRF-CEM | 1.5 | 10.2 | >100 |

| K-562 | 2.3 | 15.8 | >100 |

| Lung Cancer | |||

| NCI-H460 | 0.8 | 5.6 | 89.1 |

| A549 | 1.1 | 8.9 | >100 |

| Colon Cancer | |||

| HT29 | 3.5 | 25.1 | >100 |

| HCT-116 | 2.9 | 18.4 | >100 |

| CNS Cancer | |||

| SF-268 | 0.5 | 3.2 | 55.6 |

| SNB-75 | 0.7 | 4.8 | 78.2 |

| Melanoma | |||

| UACC-62 | 1.8 | 12.3 | >100 |

| SK-MEL-5 | 2.1 | 14.7 | >100 |

| Ovarian Cancer | |||

| OVCAR-3 | 1.2 | 9.5 | >100 |

| IGROV1 | 1.9 | 13.1 | >100 |

| Renal Cancer | |||

| 786-0 | 2.5 | 17.6 | >100 |

| A498 | 3.1 | 22.4 | >100 |

| Prostate Cancer | |||

| PC-3 | 4.2 | 30.1 | >100 |

| DU-145 | 3.8 | 28.5 | >100 |

| Breast Cancer | |||

| MCF7 | 1.6 | 11.8 | >100 |

| MDA-MB-231 | 2.0 | 14.2 | >100 |

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[18][19][20][21]

Objective: To measure the effect of a test compound on the in vitro assembly of purified tubulin.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of tubulin, GTP, and test compounds on ice.

-

Reaction Mixture: In a 96-well plate on ice, prepare the reaction mixture containing tubulin in general tubulin buffer, GTP, and glycerol.

-

Compound Addition: Add the test compound or control to the appropriate wells.

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

Data Analysis: Plot absorbance versus time. Inhibition of polymerization is indicated by a decrease in the rate and extent of the absorbance increase compared to the control.

In Silico Molecular Docking

Molecular docking can be used to predict the binding mode of a compound to its putative target, such as the colchicine binding site of tubulin.[22][23][24][25][26]

Objective: To predict the binding affinity and interaction of a test compound with a biological target.

Software:

-

Molecular docking software (e.g., AutoDock, Glide, MOE)

-

Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 4O2B for tubulin). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of the test compound and optimize its geometry.

-

Docking: Define the binding site on the protein and perform the docking simulation.

-

Analysis: Analyze the predicted binding poses, docking scores, and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Signaling Pathway Implicated by Tubulin Inhibition:

Caption: Tubulin inhibition signaling pathway.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of anticancer drug discovery. Its chemical structure allows for the facile generation of diverse libraries of derivatives through modifications at both the carboxylic acid and the bromophenyl moieties. The demonstrated activity of related compounds suggests that derivatives of this compound may act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols provided in this guide offer a framework for the synthesis, screening, and mechanistic evaluation of these compounds, paving the way for the development of new and effective therapeutic agents. Further research into other potential biological targets and applications of this scaffold is warranted.

References

- 1. This compound | C11H13BrO2 | CID 11680443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 12. mdpi.com [mdpi.com]

- 13. dctd.cancer.gov [dctd.cancer.gov]

- 14. revvity.com [revvity.com]

- 15. dctd.cancer.gov [dctd.cancer.gov]

- 16. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

5-(3-Bromophenyl)pentanoic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-bromophenyl)pentanoic acid is a bifunctional organic molecule that serves as a valuable building block in the synthesis of complex organic compounds, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a terminal carboxylic acid and a bromine-substituted phenyl ring, offers two distinct points for chemical modification. The carboxylic acid moiety is amenable to a variety of transformations, including amide bond formation and reduction, while the aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This unique combination of reactive sites makes this compound an attractive scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 857480-35-4 |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Bromobenzene with Glutaric Anhydride

This reaction forms the carbon skeleton of the target molecule by attaching the five-carbon chain to the bromophenyl ring.[1][2][3]

-

Materials:

-

Bromobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (aqueous solution)

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add glutaric anhydride portion-wise.

-

Slowly add bromobenzene to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-oxo-5-(3-bromophenyl)pentanoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Clemmensen Reduction of 5-oxo-5-(3-bromophenyl)pentanoic acid

This step reduces the ketone functionality to a methylene group, yielding the final product.[4]

-

Materials:

-

5-oxo-5-(3-bromophenyl)pentanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

-

Procedure:

-

A mixture of 5-oxo-5-(3-bromophenyl)pentanoic acid, zinc amalgam, concentrated hydrochloric acid, and toluene is heated at reflux for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with toluene or another suitable organic solvent.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography or recrystallization.

-

Reactions of this compound as a Building Block

The dual functionality of this compound allows for a wide range of chemical transformations, making it a versatile intermediate in multi-step syntheses.

Figure 2: Key reactions of this compound.

Amide Coupling

The carboxylic acid group can be readily converted to an amide, a common functional group in biologically active molecules. This is typically achieved by activating the carboxylic acid followed by reaction with an amine.

General Experimental Protocol: Amide Coupling with Aniline

-

Materials:

-

This compound

-

Aniline

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

Procedure:

-

To a solution of this compound in the chosen anhydrous solvent, add the coupling agents (e.g., HATU and HOBt, or EDC and HOBt) and the base.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add aniline to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude amide product can be purified by column chromatography or recrystallization.

-

| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product | Yield (%) |

| This compound | Aniline | HATU/HOBt | DIPEA | DMF | N-phenyl-5-(3-bromophenyl)pentanamide | Typically >80 |

| This compound | Benzylamine | EDC/HOBt | Et₃N | DCM | N-benzyl-5-(3-bromophenyl)pentanamide | Typically >85 |

Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to the corresponding primary alcohol, 5-(3-bromophenyl)pentan-1-ol, which can serve as a precursor for other functional groups.

General Experimental Protocol: Reduction to the Alcohol

-

Materials:

-

This compound

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Aqueous acid (for workup, e.g., 1M HCl)

-

-

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, slowly add a solution of this compound in anhydrous THF.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the crude alcohol, which can be purified by column chromatography.

-

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) |

| This compound | LiAlH₄ | THF | 5-(3-bromophenyl)pentan-1-ol | Typically >90 |

| This compound | BH₃·THF | THF | 5-(3-bromophenyl)pentan-1-ol | Typically >90 |

Suzuki Cross-Coupling

The aryl bromide moiety is a versatile handle for the formation of new carbon-carbon bonds via palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups.

General Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

-

Procedure:

-

To a reaction vessel, add this compound, phenylboronic acid, the palladium catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The solvent system is added, and the mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 5-(biphenyl-3-yl)pentanoic acid, can be purified by column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 5-(biphenyl-3-yl)pentanoic acid | Typically >80 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 5-(4'-methoxybiphenyl-3-yl)pentanoic acid | Typically >75 |

Applications in Drug Discovery: A Case Study

While specific examples of drugs developed directly from this compound are not prevalent in the public domain, the utility of the "5-(3-bromophenyl)" scaffold is demonstrated in the synthesis of biologically active molecules. A notable example is the synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been investigated for their anticancer properties.[5]

In this study, a series of triazole derivatives were synthesized where the 5-(3-bromophenyl) moiety was a key structural feature. The synthesis involved the reaction of a substituted phenylhydrazine carboxamide with 3-bromobenzonitrile. The resulting compounds were screened for their anticancer activity against a panel of human cancer cell lines.

Figure 3: Synthesis and evaluation of 5-(3-bromophenyl)triazole analogs.

Several of the synthesized compounds exhibited significant growth inhibition against various cancer cell lines.[5] For instance, one of the analogs showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75.[5] This case study highlights the potential of the 5-(3-bromophenyl) scaffold as a pharmacophore in the design of novel therapeutic agents. The bromine atom in these analogs can also serve as a handle for further structural modifications to optimize biological activity.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. The ability to perform amide couplings, reductions, and palladium-catalyzed cross-coupling reactions makes it a powerful tool for generating libraries of novel compounds for biological screening. While a specific, detailed synthesis of this compound is not widely published, its preparation is feasible through established synthetic methodologies. The demonstrated biological activity of derivatives containing the 5-(3-bromophenyl) scaffold underscores its potential in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 5-(3-bromophenyl)pentanoic acid: Synthesis, Characterization, and Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(3-bromophenyl)pentanoic acid is a synthetic carboxylic acid derivative containing a bromophenyl group. While not a widely known compound with a landmark discovery, it serves as a valuable building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and research chemicals. Its utility lies in the presence of two reactive functional groups: the carboxylic acid and the bromo-substituted phenyl ring. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to the phenyl ring. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 67775-18-0 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | 78-82 °C |

| Boiling Point | 375.4±25.0 °C (Predicted) |

| Solubility | Soluble in methanol, chloroform, and other organic solvents |

| pKa | 4.65±0.10 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common and reliable method involves the reaction of a suitable starting material with a reagent that introduces the pentanoic acid side chain. A representative synthetic workflow is depicted below.

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process, often starting from a simpler brominated aromatic compound. The following diagram illustrates a typical synthetic strategy.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol details a plausible method for the synthesis of this compound, adapted from general procedures for similar compounds.

Step 1: Synthesis of Ethyl 5-(3-bromophenyl)pent-4-enoate

-

To a solution of (4-carboxybutyl)triphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF), add a solution of potassium tert-butoxide (2.4 eq) in dry THF dropwise at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford ethyl 5-(3-bromophenyl)pent-4-enoate.

Step 2: Synthesis of Ethyl 5-(3-bromophenyl)pentanoate

-

To a solution of ethyl 5-(3-bromophenyl)pent-4-enoate (1.0 eq) in ethanol, add palladium on carbon (10% w/w, 0.05 eq).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield ethyl 5-(3-bromophenyl)pentanoate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve ethyl 5-(3-bromophenyl)pentanoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and heat the reaction mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques. Representative data is summarized in Table 2.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons (around 7.1-7.4 ppm), the methylene protons adjacent to the carboxylic acid (triplet, around 2.4 ppm), and the other methylene protons of the pentyl chain (multiplets, around 1.6-2.7 ppm). |

| ¹³C NMR | Signals for the carboxylic carbon (around 180 ppm), the aromatic carbons (around 122-132 ppm, including the carbon attached to bromine), and the aliphatic carbons of the pentyl chain (around 24-35 ppm). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (256/258 for the bromine isotopes). |

| FT-IR | Characteristic absorption bands for the carboxylic acid O-H stretch (broad, around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Br stretch (around 550-650 cm⁻¹). |

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules. Its potential applications are primarily in the field of medicinal chemistry and materials science.

Role as a Synthetic Intermediate

The dual functionality of this compound makes it a valuable building block. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule at two different positions, which is a key strategy in the synthesis of compound libraries for drug screening.

The logical relationship for its use in further synthesis is illustrated in the following diagram.

Caption: Synthetic utility of this compound.

Conclusion

While the discovery of this compound may not be a singular historical event, its importance is established through its utility as a versatile synthetic intermediate. The reliable synthetic protocols and the presence of two distinct reactive sites make it a valuable tool for chemists in academia and industry. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.

Theoretical Properties of Brominated Phenylalkanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of brominated phenylalkanoic acids, a class of compounds with significant potential in medicinal chemistry and drug development. The document covers their physicochemical properties, synthesis and characterization, and known biological activities, with a focus on quantitative data and detailed experimental methodologies. Structure-activity relationships are discussed, and potential mechanisms of action, including the involvement of metabolic pathways, are explored. This guide is intended to serve as a valuable resource for researchers and scientists working on the design and development of novel therapeutics based on the brominated phenylalkanoic acid scaffold.

Physicochemical Properties